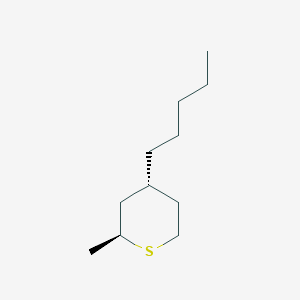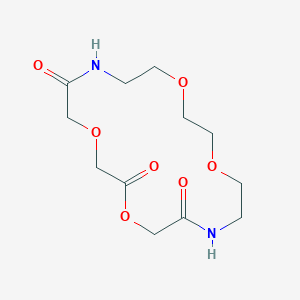
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione is a macrocyclic compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.
Preparation Methods
The synthesis of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with specific reagents under controlled conditions. One common method includes the reaction with 4-chloro-2-methyl-phenoxyacetic acid . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield.
Chemical Reactions Analysis
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione undergoes various chemical reactions, including complexation, protonation, and substitution reactions. It can form complexes with metal ions such as magnesium, calcium, and zinc . Common reagents used in these reactions include inorganic acids and metal salts. The major products formed from these reactions are typically metal-ligand complexes, which have significant applications in catalysis and material science.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used in the study of complexation reactions with metal ions and other molecules.
Biology: It serves as a ligand in biochemical studies, particularly in the hydrolysis of peptides.
Medicine: Its ability to form stable complexes with metal ions makes it useful in drug delivery systems and diagnostic imaging.
Mechanism of Action
The mechanism of action of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione involves its ability to form stable complexes with metal ions. The ether and nitrogen atoms in the ring structure provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can then participate in various chemical reactions, including catalysis and ion transport .
Comparison with Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione is unique due to its specific ring structure and the presence of both ether and nitrogen atoms. Similar compounds include:
1,10-Diaza-18-crown-6: Another crown ether with a similar structure but different binding properties.
Kryptofix 22: Known for its strong complexation abilities with metal ions.
7,16-Diaza-18-crown-6: A related compound with similar applications in complexation and catalysis.
These compounds share some properties with this compound but differ in their specific binding affinities and applications.
Properties
CAS No. |
74229-38-2 |
|---|---|
Molecular Formula |
C12H20N2O7 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione |
InChI |
InChI=1S/C12H20N2O7/c15-10-7-20-9-12(17)21-8-11(16)14-2-4-19-6-5-18-3-1-13-10/h1-9H2,(H,13,15)(H,14,16) |
InChI Key |
WMLJQOKJKBLQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCNC(=O)COC(=O)COCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


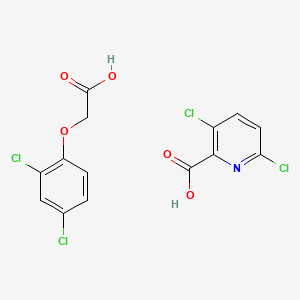
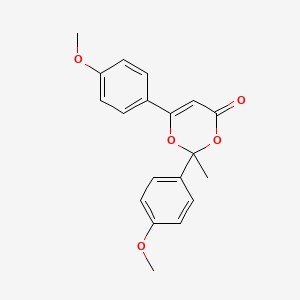
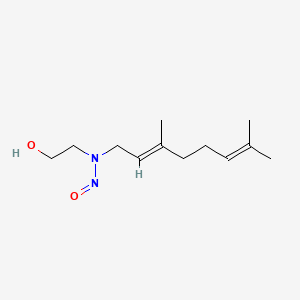
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
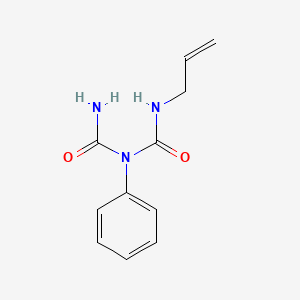
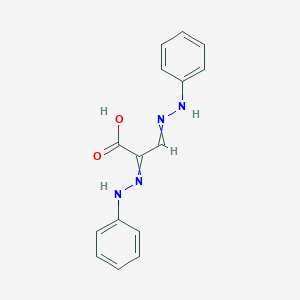
![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
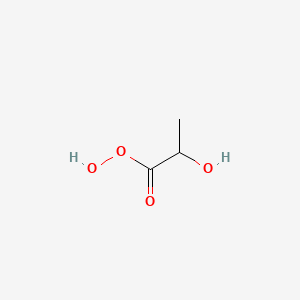

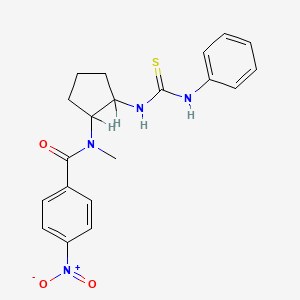
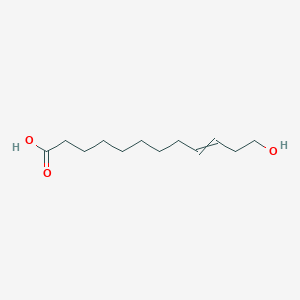
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)
